molecular formula C15H15ClN2S2 B13763282 S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride CAS No. 73150-16-0

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride

Cat. No.: B13763282
CAS No.: 73150-16-0
M. Wt: 322.9 g/mol
InChI Key: BMJXLWFWLVGIME-UHFFFAOYSA-N
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Description

[Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes a benzothiepin ring system. This compound is often used in research settings due to its potential biological and chemical properties.

Preparation Methods

The synthesis of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride typically involves several steps. One common method includes the reaction of 6,11-dihydrobenzocbenzothiepin-11-amine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Mechanism of Action

The mechanism of action of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride include:

Properties

CAS No.

73150-16-0

Molecular Formula

C15H15ClN2S2

Molecular Weight

322.9 g/mol

IUPAC Name

[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride

InChI

InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H

InChI Key

BMJXLWFWLVGIME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-]

Origin of Product

United States

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